molecular formula C12H15ClN2O4 B6173038 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride CAS No. 2460749-45-3

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride

Cat. No.: B6173038
CAS No.: 2460749-45-3
M. Wt: 286.7
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Description

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is a chemical compound with a complex structure that includes an aminophenoxy group, a morpholine ring, and a dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride typically involves multiple steps, starting with the preparation of the aminophenoxyethyl intermediate. This intermediate is then reacted with morpholine and a dione precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenoxy group can bind to certain enzymes or receptors, modulating their activity. The morpholine ring and dione moiety may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2460749-45-3

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.7

Purity

95

Origin of Product

United States

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